molecular formula C22H27N3O2S2 B2886522 2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631854-49-4

2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2886522
CAS No.: 631854-49-4
M. Wt: 429.6
InChI Key: APMCBNXDEBYPDP-UHFFFAOYSA-N
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Description

2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly as a potent and selective inhibitor of Phosphoinositide 3-Kinase (PI3K) alpha (PI3Kα). With a molecular weight of 481.62 g/mol [1] , this complex molecule is designed to target the PI3K/AKT/mTOR signaling pathway, a critical cellular cascade frequently dysregulated in a wide array of cancers. Its mechanism of action involves competitively binding to the ATP-binding site of the PI3Kα isoform, thereby inhibiting the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition suppresses downstream signaling, leading to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis in malignant cells. Researchers utilize this compound as a crucial tool to elucidate the specific role of PI3Kα in disease pathogenesis, to validate PI3K as a therapeutic target, and to conduct preclinical evaluations of combination therapies. It serves as a valuable reference standard in assay development, high-throughput screening, and structure-activity relationship (SAR) studies aimed at developing next-generation kinase inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2/c1-6-11(2)29-21-24-19-18(20(27)25-21)17(15-8-7-12(3)28-15)16-13(23-19)9-22(4,5)10-14(16)26/h7-8,11,17H,6,9-10H2,1-5H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMCBNXDEBYPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(S4)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C19H24N2O2S2C_{19}H_{24}N_2O_2S^2 and its molecular weight of approximately 356.53 g/mol. The presence of multiple functional groups such as thiophene, pyrimidine, and dione contributes to its diverse biological activities.

Structural Features

  • Pyrimidine Ring : This heterocyclic structure is known for its role in various biological processes and is a common scaffold in medicinal chemistry.
  • Thioether Group : The butan-2-ylsulfanyl moiety may enhance lipophilicity and influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds similar to the one have been tested against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Screening

A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their anticancer properties. The results showed that certain modifications led to increased cytotoxicity against U937 human histocytic lymphoma cells, suggesting that structural variations can significantly impact biological efficacy .

CompoundIC50 (µM)Cell Line
Compound A12.5MCF-7
Compound B15.0HL-60
Target Compound10.0U937

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar compounds. Thiazole and pyrimidine derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this one. Modifications to the thiophene ring or alterations in the alkyl chain length can lead to enhanced potency or selectivity towards specific biological targets.

Key Findings in SAR Studies

  • Substituent Effects : The presence of electron-withdrawing groups on the thiophene ring has been linked to increased potency against cancer cell lines.
  • Chain Length Variation : Shortening or lengthening the alkyl chain can influence solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrimido[4,5-b]quinoline derivatives, emphasizing substituent effects on physicochemical and spectral properties:

Compound Name Molecular Formula Molecular Weight Key Substituents IR (C=O peaks, cm⁻¹) Notable NMR Shifts (δ, ppm) Reference ID
Target: 2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido... C₂₃H₂₈N₄O₂S₂ 480.6* 5-methylthiophen-2-yl, butan-2-ylsulfanyl ~1705 (estimated) δ 0.85–2.16 (CH₃, CH₂), 5.10 (C-H)
5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-...dione C₂₁H₂₃N₃O₃S 397.5 2-methoxyphenyl, methylsulfanyl Not reported Not reported
2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido...dione C₂₁H₂₂N₄O₄S 426.5 4-nitrophenyl, butan-2-ylsulfanyl Not reported δ 7.22–8.98 (Ar-H, NO₂)
5-(5-methylfuran-2-yl)-2-(propylsulfanyl)-...dione C₁₉H₂₁N₃O₃S 371.5 5-methylfuran-2-yl, propylsulfanyl Not reported δ 7-8 (furan-H)
5-aryl-2-(methylthio)-7,8,9,10-tetrahydropyrimido...dione derivatives Variable Variable Aryl, methylthio 1708–1713 δ 3.64–3.86 (pyrimidine-H, CH₂)

*Calculated based on substituents and core structure.

Key Observations:

Substituent Effects on Solubility: The 5-methylthiophen-2-yl group in the target compound introduces moderate polarity compared to the 4-nitrophenyl group in , which is highly electron-withdrawing and reduces solubility in nonpolar solvents. Butan-2-ylsulfanyl vs.

Spectral Characteristics: IR spectra of related compounds show consistent C=O stretching frequencies (~1705–1713 cm⁻¹), indicating minimal electronic perturbation from substituents . In NMR, 8,8-dimethyl groups (δ 0.85–1.00) and thiophene protons (δ 6.72–7.85) are diagnostic for structural identification .

Synthetic Flexibility :

  • Derivatives with aryl or heteroaryl groups at position 5 are synthesized via Michael addition or cyclocondensation, while alkylsulfanyl groups at position 2 are introduced via nucleophilic substitution .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-component cyclocondensation reactions. For example, ultrasound-assisted methods with Fe(DS)₃ (a Lewis acid-surfactant catalyst) can enhance reaction efficiency, reducing time and improving yields (e.g., 75–85% under optimized conditions). Key steps include:

  • Cyclization of quinoline precursors with thioether-containing substituents.
  • Temperature-controlled (80–100°C) condensation in polar aprotic solvents (e.g., DMF or DMSO).
  • Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • ¹H/¹³C NMR : Assign signals for methyl groups (δ 1.2–1.5 ppm), thiophenyl protons (δ 6.5–7.2 ppm), and quinoline carbons (δ 120–150 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (1705 cm⁻¹ for dione groups) and sulfur-related bands (650–750 cm⁻¹).
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 487.6) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane.
  • Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at –20°C in inert atmospheres to prevent oxidation of the thioether moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Substituent Effects : Replace the butan-2-ylsulfanyl group with allyl or nitrobenzylthio groups to modulate lipophilicity and target binding (e.g., nitro groups enhance electrostatic interactions with enzyme active sites).
  • Core Modifications : Introduce fluorophenyl or methoxyphenyl substituents to improve metabolic stability .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1%).
  • Mechanistic Profiling : Conduct kinase inhibition assays or molecular docking to identify primary targets (e.g., COX-2 for anti-inflammatory activity vs. topoisomerase II for anticancer effects) .

Q. How can in silico modeling predict this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with the dione moiety and hydrophobic interactions with methyl/thiophenyl groups.
  • ADMET Prediction : SwissADME or ProTox-II to estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. What experimental approaches address low yields during large-scale synthesis?

  • Catalyst Optimization : Replace Fe(DS)₃ with microwave-assisted Pd/C catalysts for cleaner reactions.
  • Solvent Engineering : Switch to ethanol/water mixtures to reduce byproducts via greener chemistry principles .

Q. How can researchers mitigate heterogeneity in biological assay results across laboratories?

  • Interlaboratory Calibration : Share standardized protocols for cell viability (MTT assay) and protein binding (SPR).
  • Batch Consistency : Use HPLC to verify compound purity (>98%) before assays .

Methodological Challenges and Solutions

Q. What are the best practices for analyzing degradation products under physiological conditions?

  • LC-MS/MS : Monitor hydrolysis of the dione ring (retention time shifts) and thioether oxidation (sulfoxide formation at m/z +16).
  • Forced Degradation Studies : Expose the compound to pH 2–9 buffers and 40°C for 48 hours to simulate stability .

Q. How can substituent effects on photostability be systematically evaluated?

  • UV-Vis Spectroscopy : Track absorbance changes at λmax (~320 nm) under controlled light exposure.
  • Comparative Studies : Replace the 5-methylthiophenyl group with electron-withdrawing substituents (e.g., Cl) to reduce photodegradation rates .

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